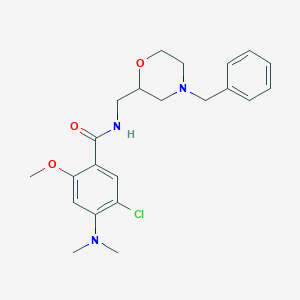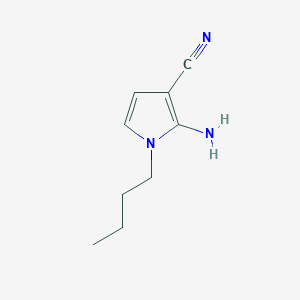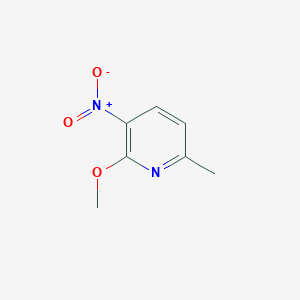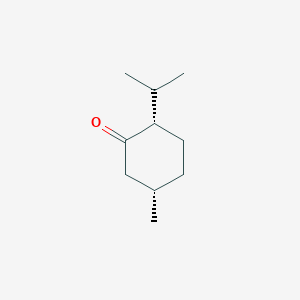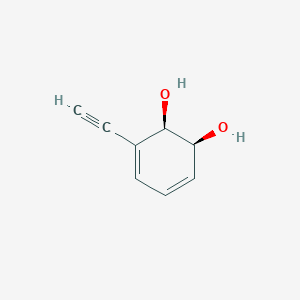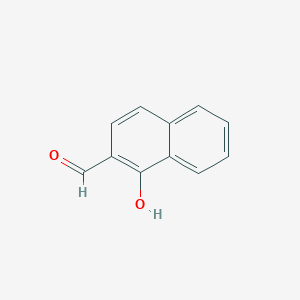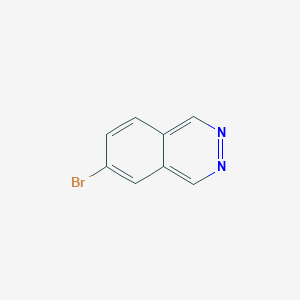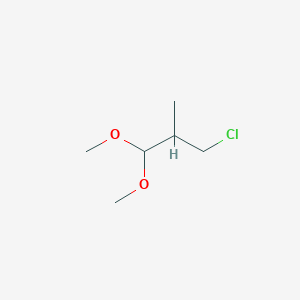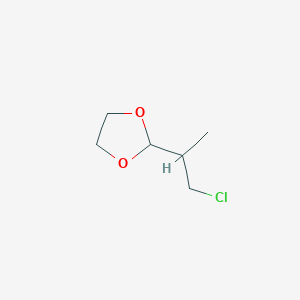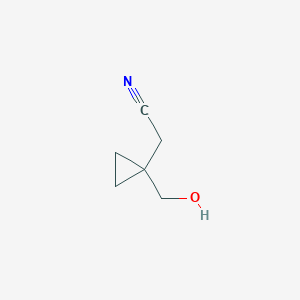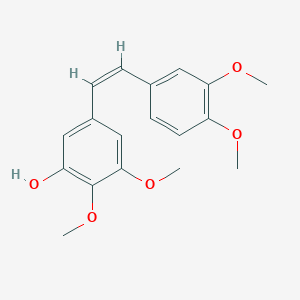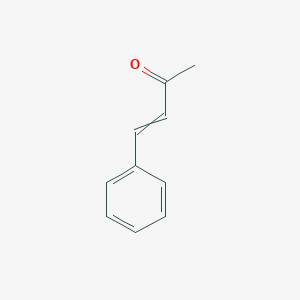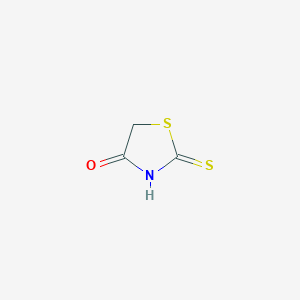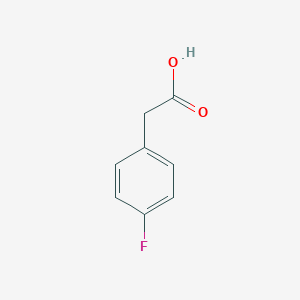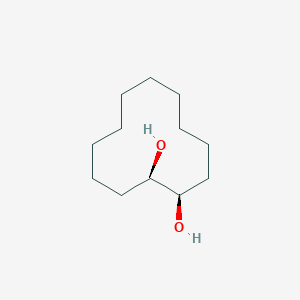
(R,R)-(-)-1,2-Cyclododecanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-(-)-1,2-Cyclododecanediol is a chiral diol compound with the molecular formula C12H24O2. It is characterized by its two hydroxyl groups attached to a twelve-membered cycloalkane ring. The compound is notable for its enantiomeric purity, which makes it valuable in various stereoselective synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(R,R)-(-)-1,2-Cyclododecanediol can be synthesized through several methods. One common approach involves the reduction of cyclododecanone using chiral catalysts. The reduction process typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure high enantiomeric excess and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(R,R)-(-)-1,2-Cyclododecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form cyclododecane using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Cyclododecanone or cyclododecanoic acid.
Reduction: Cyclododecane.
Substitution: Cyclododecyl chloride.
Aplicaciones Científicas De Investigación
(R,R)-(-)-1,2-Cyclododecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (R,R)-(-)-1,2-Cyclododecanediol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and selectivity in chemical reactions. The pathways involved often include stereoselective catalysis, where the chiral nature of the compound plays a crucial role in determining the outcome of the reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S,S)-(+)-1,2-Cyclododecanediol: The enantiomer of (R,R)-(-)-1,2-Cyclododecanediol, which has opposite stereochemistry.
1,2-Cyclohexanediol: A smaller cyclic diol with similar functional groups but a different ring size.
1,2-Cyclooctanediol: Another cyclic diol with an eight-membered ring.
Uniqueness
This compound is unique due to its twelve-membered ring structure, which provides distinct steric and electronic properties compared to smaller cyclic diols. Its high enantiomeric purity also makes it particularly valuable in stereoselective synthesis, where the control of stereochemistry is crucial.
Propiedades
IUPAC Name |
(1R,2R)-cyclododecane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFVYJFVXTJCJ-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(C(CCCC1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC[C@H]([C@@H](CCCC1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
